(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid is a neuroimmunophilin ligand that demonstrates binding affinity for FK-506-binding proteins (FKBPs). This compound has garnered interest for its potential in investigating neurological conditions like Parkinson's disease.
Synthesis Analysis
While the provided literature doesn't detail the specific synthesis methods for (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, it mentions that Guilford Pharmaceuticals investigated this compound. Further research in chemical synthesis literature would be required to uncover the exact procedures.
Mechanism of Action
While a precise mechanism of action for (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid isn't explicitly described, its classification as a neuroimmunophilin ligand suggests it interacts with FKBPs. This interaction likely influences cellular processes relevant to neuronal function and survival, potentially impacting conditions like Parkinson's disease.
Applications
Parkinson's Disease Research: Guilford Pharmaceuticals conducted a Phase II clinical trial exploring the use of (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid as a potential treatment for Parkinson's disease. These studies aimed to evaluate its effectiveness in managing disease progression by employing Iometopane imaging to track changes over time.
Related Compounds
GPI-1485
Compound Description: GPI-1485 is a neuroimmunophilin ligand that exhibits binding affinity for FK-506-binding proteins (FKBPs) . It acts as a non-immunosuppressive immunophilin ligand, potentially influencing neurotrophic factor activity. GPI-1485 was investigated in Phase II clinical trials for its potential therapeutic effects in treating erectile dysfunction following nerve injury during prostate resection and as a treatment for Parkinson's disease .
Coenzyme Q10
Relevance: Coenzyme Q10 was investigated as a potential disease-modifying agent in early Parkinson's disease . This suggests that (2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid might also possess properties relevant to Parkinson's disease treatment, potentially targeting similar pathways or mechanisms as CoQ10.
Creatine
Relevance: Similar to Coenzyme Q10, creatine was also investigated as a potential disease-modifying agent in early Parkinson's disease . This suggests a possible connection in the research context between (2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid and creatine, potentially indicating shared mechanisms of action or therapeutic targets.
Minocycline
Relevance: Minocycline was also included as a potential disease-modifying agent in early Parkinson's disease trials . The inclusion of (2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid in this research context might imply shared therapeutic targets or mechanisms related to Minocycline's neuroprotective effects.
Compound Description: Iometopane is a tropane derivative labeled with iodine-123, designed as a dopamine imaging agent for diagnosing Parkinson's disease . Iometopane binds to the dopamine transporter on presynaptic dopaminergic nerve terminals in the striatum, allowing visualization and assessment of dopamine neuron loss using single-photon emission computerized tomography (SPECT) .
Relevance: Iometopane was used in a phase II clinical trial to assess the effectiveness of GPI-1485, the compound related to (2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, in patients with Parkinson's disease . This suggests a direct link in the research, where iometopane served as a tool to evaluate the efficacy of GPI-1485 in influencing dopaminergic activity, a crucial aspect of Parkinson's disease pathology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-Histidyl hydrazide, also known as Histidine hydrazide, is a scavenger of 4-hydroxy-2-nonenal. Histidyl hydrazide is effective in reducing brain damage and improving functional outcome in a mouse model of focal ischemic stroke. also protected cultured rat primary neurons against death induced by HNE, chemical hypoxia, glucose deprivation, and combined oxygen and glucose deprivation. Histidine hydrazide prevented neuronal apoptosis as indicated by decreased production of cleaved caspase-3 protein.
Histrelin is an oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, 1-benzyl-D-histidyl, leucyl, arginyl, and N-ethylprolinamide residues joined in sequence. It is a synthetic nonapeptide analogue of gonadotropin-releasing hormone, and is used as a subcutaneous hydrogel implant (particularly as the diacetate salt) for the treatment of prostate cancer and for the suppression of gonadal sex hormone production in children with central precocious puberty. It has a role as an antineoplastic agent and a gonadotropin releasing hormone agonist. Histrelin is a gonadotropin-releasing hormone (GnRH) agonist that acts as a potent inhibitor of gonadotropin when administered as an implant delivering continuous therapeutic doses. This drug is a synthetic analog of naturally occurring GnRH with a higher potency. Histrelin implants are non-biodegradable, diffusion-controlled, hydrogel polymer reservoirs containing histrelin acetate that need to be replaced every 52 weeks. Initially, histrelin implants were developed to reduce testosterone to castration levels in patients with advanced prostate cancer. The Vantas product was approved by the FDA in October 2004 for the palliative treatment of this condition. Vantas was later discontinued by Endo Pharmaceuticals Inc. on September 21, 2021. GnRH agonists are the first line of treatment for children with central precocious puberty (CPP) due to their capacity to reduce LH levels and the concentration of sex steroids. As the product Supprelin LA, histrelin is indicated for the treatment of CPP in children (approved by the FDA in May 2007). Histrelin is a Gonadotropin Releasing Hormone Receptor Agonist. The mechanism of action of histrelin is as a Gonadotropin Releasing Hormone Receptor Agonist. Histrelin is a gonadotropin releasing hormone (GnRH) agonist that is a potent inhibitor of production of testosterone (in men) and estrogen (in women) and is used predominantly to treat advanced prostate cancer. Histrelin is associated with a low rate of transient serum enzyme elevations during therapy, but has not been linked convincingly to cases of clinically apparent acute liver injury. Histrelin Acetate is the acetate salt form of histrelin, a long-acting, synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with potential anti-tumor activity. Upon administration, histrelin binds to and activates GnRH receptors; prolonged administration results in pituitary GnRH receptor desensitization and inhibition of follicle stimulating hormone (FSH) and luteinizing hormone (LH) secretion, leading to a significant decline in testosterone production in males and may inhibit androgen receptor-positive tumor progression; in females, prolonged administration results in decreased estradiol production. Histrelin is a long-acting, synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with potential anti-tumor activity. Upon administration, histrelin binds to and activates GnRH receptors; prolonged administration results in pituitary GnRH receptor desensitization and inhibition of follicle stimulating hormone (FSH) and luteinizing hormone (LH) secretion, leading to a significant decline in testosterone production in males and may inhibit androgen receptor-positive tumor progression; in females, prolonged administration results in decreased estradiol production. Histrelin Acetate can cause developmental toxicity according to state or federal government labeling requirements. See also: Histrelin Acetate (has salt form).